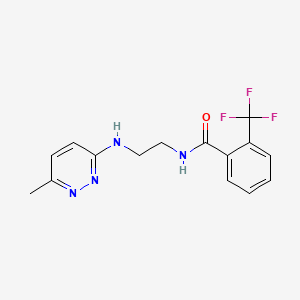

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

CAS No.: 1207028-72-5

Cat. No.: VC4186847

Molecular Formula: C15H15F3N4O

Molecular Weight: 324.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207028-72-5 |

|---|---|

| Molecular Formula | C15H15F3N4O |

| Molecular Weight | 324.307 |

| IUPAC Name | N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C15H15F3N4O/c1-10-6-7-13(22-21-10)19-8-9-20-14(23)11-4-2-3-5-12(11)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23) |

| Standard InChI Key | NAFMBEOIKZNITA-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2C(F)(F)F |

Introduction

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the benzamide class, incorporating heterocyclic amines. Its structure includes a trifluoromethyl group, a benzamide backbone, and multiple nitrogen-containing heterocycles, making it of interest in various scientific fields due to its potential biological activity and applications in medicinal chemistry.

Structural Features

-

The compound features a benzamide backbone, a trifluoromethyl group, and a pyridazinyl moiety linked through an aminoethyl chain.

-

These structural elements contribute to its potential biological activity and reactivity.

Synthesis and Purification

The synthesis of similar benzamide compounds typically involves multi-step organic reactions. Common steps include:

-

Reaction Conditions: Careful control of temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and reaction time is crucial for optimizing yield and purity.

-

Purification Methods: Flash chromatography is often employed for purification to ensure high purity of the final product.

Mechanism of Action

-

The compound is hypothesized to interact with specific biological targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

-

The exact pathways depend on the biological context in which it is applied.

Potential Uses

-

The compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential biological activities.

-

Further investigations are warranted to fully understand its mechanisms and applications in various scientific fields.

Comparison with Similar Compounds

| Compound | Molecular Formula | Structural Features | Potential Applications |

|---|---|---|---|

| N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | Not specified | Benzamide backbone, trifluoromethyl group, pyridazinyl moiety | Pharmaceutical research, potential biological activity |

| N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | C18H19F3N6O | Similar to the first but with a pyridinyl substituent | Medicinal chemistry, biological activity studies |

| Methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate | C9H9F3N2O2 | Trifluoromethylpyridinyl moiety, aminoacetate group | Chemical synthesis, potential biological applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume